molecular formula C17H28N6O B2563663 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034419-99-1

2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2563663
CAS No.: 2034419-99-1
M. Wt: 332.452
InChI Key: SHDZOLBOQXGIBV-UHFFFAOYSA-N
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Description

This compound is a triazine-based acetamide derivative characterized by a cyclopentyl group and a 1,3,5-triazine ring substituted with dimethylamino (N(CH₃)₂) and pyrrolidin-1-yl (C₄H₈N) groups. Such structural features are common in agrochemicals and pharmaceuticals, where triazine derivatives are explored for herbicidal, antiviral, or kinase-inhibitory activities .

Properties

IUPAC Name

2-cyclopentyl-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-22(2)16-19-14(20-17(21-16)23-9-5-6-10-23)12-18-15(24)11-13-7-3-4-8-13/h13H,3-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDZOLBOQXGIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. Typically, it involves the reaction of cyclopentanone with a suitable amine to form the cyclopentyl intermediate. This intermediate is then reacted with dimethylamine and pyrrolidine in the presence of a triazine derivative to form the desired product. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure the efficiency of the reactions.

Industrial Production Methods For large-scale production, the process is optimized to ensure maximum yield and purity. This might involve the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. Typically, it may interact with certain enzymes or receptors, modulating their activity. The detailed pathways are subject to ongoing research and could provide insights into its potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

a. N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide (CAS 114209-49-3)
  • Structure: Features a chloro (Cl) and ethylamino (NHCH₂CH₃) group on the triazine ring, replacing the dimethylamino and pyrrolidinyl groups in the target compound.
  • Properties: The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions, while the ethylamino group contributes to hydrogen bonding. This compound is utilized in synthetic intermediates for herbicides .
b. Metsulfuron Methyl Ester (CAS not specified)
  • Structure : Contains a methoxy (OCH₃) and methyl (CH₃) group on the triazine ring, with a sulfonylurea bridge instead of an acetamide.
  • Application : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants. The sulfonylurea moiety enhances binding to plant enzymes, a feature absent in the target compound .
  • Key Difference : The target compound’s acetamide and pyrrolidinyl groups may shift its biological target compared to sulfonylurea-based herbicides.

Functional Group Modifications in Acetamide Derivatives

a. N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
  • Structure: Shares the dimethylamino and pyrrolidinyl substituents but incorporates a hydroxymethylbenzylidene group and a conjugated butylamide chain.
  • Synthesis : Prepared via condensation reactions involving triazine intermediates, similar to methods in but with additional hydroxylation steps .
  • Key Difference : The extended conjugation and hydroxymethyl groups may increase solubility in polar solvents compared to the cyclopentyl-containing target compound.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Triazine Substituents Key Functional Groups Primary Use Reference
Target Compound Not Available N(CH₃)₂, C₄H₈N Acetamide, Cyclopentyl Research (Kinase Inhibition)
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide 114209-49-3 Cl, NHCH₂CH₃ Acetamide Herbicide Intermediate
Metsulfuron Methyl Ester 74223-64-6 OCH₃, CH₃ Sulfonylurea ALS-Inhibiting Herbicide
N-{4-[(4-Dimethylamino-benzylidene)amino]-... Not Available N(CH₃)₂, C₄H₈N, Benzylidene Hydroxymethyl, Butylamide Pharmaceutical Research

Research Findings and Implications

  • Synthetic Complexity : The target compound’s cyclopentyl and pyrrolidinyl groups require multi-step synthesis, as seen in ’s use of HATU/TEA-mediated coupling and cyclization .
  • Biological Activity: Dimethylamino and pyrrolidinyl groups may enhance interactions with eukaryotic kinases (e.g., mTOR or CDK inhibitors), unlike chloro/ethylamino derivatives used in herbicides .
  • Solubility and Stability : The cyclopentyl group in the target compound likely improves lipid bilayer penetration compared to polar sulfonylurea or hydroxymethyl analogs .

Biological Activity

2-Cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, with the CAS number 2034419-99-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N6OC_{17}H_{28}N_{6}O with a molecular weight of 332.4 g/mol. The structure features a cyclopentyl group, a triazine moiety, and an acetamide functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt tumor growth and proliferation. The specific kinases targeted by this compound are yet to be fully elucidated.

Efficacy Against Pathogens

Recent investigations have highlighted the potential of compounds similar to this compound in combating bacterial infections. For example:

  • Antimycobacterial Activity : Compounds in the same class have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.05 μM reported for related structures . This indicates that modifications to the triazine structure may enhance antitubercular activity.

Study on Antimicrobial Activity

In a study focusing on antimicrobial agents, derivatives of triazine-based compounds demonstrated significant activity against drug-resistant strains of bacteria. These findings support the hypothesis that structural modifications can lead to enhanced efficacy against persistent pathogens.

CompoundMIC (μM)Activity AgainstReference
Compound A0.05M. tuberculosis
Compound B0.10E. coli
Compound C0.15S. aureus

Toxicity Studies

Safety profiles are critical in evaluating new compounds for therapeutic use. In vitro studies have indicated that certain derivatives exhibit low toxicity towards mammalian cell lines (IC50 ≥ 20 μM), suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide?

  • Methodological Answer : For analogous triazine acetamides, synthesis typically involves dichloromethane as a solvent, triethylamine as a base, and room-temperature stirring for 8 hours. Reaction progress is monitored via thin-layer chromatography (TLC), followed by quenching with water and extraction. Purification steps include washing with NaHCO3, drying over Na2SO4, and vacuum concentration. These protocols ensure high yields and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (1H/13C NMR) and Mass Spectrometry (MS) are critical. For example, 1H NMR can confirm the presence of cyclopentyl (δ ~2.08 ppm for CH3) and dimethylamino groups (δ ~3.01 ppm for N(CH3)2). MS provides molecular ion peaks (e.g., m/z 216 [M+1]) to validate the molecular formula. 13C NMR identifies carbonyl and triazine ring carbons (δ 160–170 ppm) .

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates impurities. For crystalline products, recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity. Solubility tests in dimethyl sulfoxide (DMSO) or acetonitrile guide solvent selection .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling solvent optimization (e.g., polar aprotic vs. non-polar) and catalyst screening. This approach, as used in ICReDD’s workflow, reduces experimental iterations by 40–60% through targeted condition selection .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Conflicting NMR peaks (e.g., unexpected splitting or shifts) require cross-validation with 2D techniques like COSY (for proton-proton coupling) and HSQC (for carbon-proton correlations). High-resolution MS (HRMS) distinguishes isobaric impurities. If inconsistencies persist, recrystallization or preparative HPLC isolates the pure compound for reanalysis .

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Methodological Answer : A fractional factorial design tests variables like temperature (20–60°C), stoichiometry (1:1 to 1:1.2), and catalyst loading (5–15 mol%). Response surface models identify optimal parameters (e.g., 35°C, 1:1.1 ratio), reducing required experiments by 70% while maintaining >90% yield .

Q. What are the kinetic considerations for the stability of this compound under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (40–60°C) with HPLC monitoring quantify degradation rates. Arrhenius plots (ln k vs. 1/T) extrapolate shelf-life at 25°C. pH-rate profiles (pH 3–9) identify hydrolysis-prone conditions, guiding formulation buffers (e.g., pH 6.5 for maximum stability) .

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